Sigmoidin D
Description
Sigmoidin D is a prenylated flavanone first isolated from the stem bark of Erythrina sigmoidea in 1989 . Structurally, it belongs to the flavonoid class, characterized by a 15-carbon skeleton with a prenyl (C5) substituent.
Properties
CAS No. |
106533-44-2 |
|---|---|
Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2S)-2-[(3S)-3,8-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-20(2)17(25)5-10-3-9(4-14(24)19(10)27-20)15-8-13(23)18-12(22)6-11(21)7-16(18)26-15/h3-4,6-7,15,17,21-22,24-25H,5,8H2,1-2H3/t15-,17-/m0/s1 |
InChI Key |
ASQDBJSRWIDYKK-RDJZCZTQSA-N |
SMILES |
CC1(C(CC2=C(O1)C(=CC(=C2)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)C |
Isomeric SMILES |
CC1([C@H](CC2=C(O1)C(=CC(=C2)[C@@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)C |
Canonical SMILES |
CC1(C(CC2=C(O1)C(=CC(=C2)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)C |
Other CAS No. |
106533-44-2 |
Synonyms |
sigmoidin D sigmoidin-D |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Similarities and Differences
Sigmoidin D shares a core flavanone structure with other Sigmoidin analogs but differs in substituent patterns:
- Sigmoidin A : Contains a hydroxyl group at C-5 and a prenyl chain at C-6.
- Sigmoidin B : Features a methoxy group at C-4' and a prenyl substituent at C-8.
- Sigmoidin C : Distinguished by a saturated prenyl chain and a hydroxyl group at C-3' .
- Sigmoidin E: Exhibits a unique 2',2'-dimethylpyran ring fused to the flavanone core .
Notably, dihydroabyssinin I and erylatissin G (isolated alongside this compound) differ in B-ring methoxylation, which influences their bioactivity .
Pharmacological Activities
The table below summarizes key pharmacological data for this compound and analogs:
Key Research Findings
Anti-malarial Activity : Sigmoidin A demonstrates superior anti-malarial activity (IC50 = 12.3 μM) compared to chloroquine (IC50 = 0.08 μM), though with lower potency .
Structural-Activity Relationships: Methoxylation (e.g., Sigmoidin B) enhances antioxidant capacity but reduces anti-inflammatory effects . Saturation of the prenyl chain (Sigmoidin C) correlates with immunosuppressive activity .
Antigenotoxic Potential: Both this compound and erylatissin G show protective effects against DNA damage, though mechanistic details remain unclear .
Limitations and Contradictions
- Inconsistent IC50 Reporting: Activities like antigenotoxicity for this compound lack quantitative data, limiting direct comparisons .
- Source Variability : Bioactivity variations may arise from differences in plant sources (e.g., E. abyssinica vs. E. sigmoidea) .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for validating the purity and structural identity of Sigmoidin D?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment (>95% threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) for structural confirmation. Cross-reference spectral data with published literature . For novel derivatives, include X-ray crystallography or mass spectrometry (HRMS) to resolve ambiguities in stereochemistry . Ensure replication of synthesis and characterization steps across independent labs to confirm reproducibility .
Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity in vitro?
- Methodological Answer :
- Range Selection : Start with a broad concentration range (e.g., 0.1–100 µM) based on preliminary cytotoxicity assays (e.g., MTT or resazurin reduction).
- Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO at <0.1% v/v).
- Replicates : Use triplicate wells per concentration and repeat experiments across three biological replicates to account for plate-to-plate variability .
- Data Normalization : Express results as percentage inhibition relative to controls and fit curves using nonlinear regression (e.g., four-parameter logistic model) .
Q. What statistical methods are appropriate for analyzing this compound’s efficacy in preclinical models?
- Methodological Answer : For animal studies, employ mixed-effects models to account for inter-subject variability and repeated measurements. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For survival data, apply Kaplan-Meier analysis with log-rank tests . Pre-specify primary and secondary endpoints to avoid data dredging .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?
- Methodological Answer :
- Systematic Review : Conduct a scoping review to map conflicting hypotheses (e.g., kinase inhibition vs. epigenetic modulation) and identify gaps in experimental conditions (e.g., cell lines, assay endpoints) .
- Orthogonal Validation : Use CRISPR/Cas9 knockouts or chemical probes (e.g., isoform-specific inhibitors) to test causality in proposed pathways .
- Meta-Analysis : Pool data from independent studies to assess effect size heterogeneity and publication bias using tools like RevMan or R’s metafor package .
Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Modular Design : Prioritize modifications at positions with high synthetic accessibility (e.g., C-7 hydroxyl) using Buchwald-Hartwig amination or Suzuki-Miyaura coupling .
- Parallel Synthesis : Employ combinatorial chemistry to generate libraries of 10–50 analogs for high-throughput screening .
- Computational Guidance : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and prioritize synthetic targets .
Q. How should researchers address variability in pharmacokinetic data for this compound across species?
- Methodological Answer :
- Interspecies Scaling : Apply allometric principles (e.g., body surface area normalization) to extrapolate human doses from rodent data .
- In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) to simulate absorption/distribution differences .
- Covariate Analysis : Identify factors (e.g., plasma protein binding, metabolic enzyme expression) contributing to variability using nonlinear mixed-effects modeling (NONMEM) .
Q. What methodologies are recommended for evaluating off-target effects of this compound in transcriptomic studies?
- Methodological Answer :
- Genome-Wide Profiling : Perform RNA-seq with a threshold of |log2FC| >1 and false discovery rate (FDR) <0.05. Validate hits via qPCR .
- Pathway Enrichment : Use tools like DAVID or GSEA to identify overrepresented pathways and exclude housekeeping genes .
- Chemical Proteomics : Employ affinity-based pulldown assays with biotinylated this compound to confirm direct target engagement .
Methodological Resources
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) with detailed metadata and public deposition in repositories like ChEMBL or PubChem .
- Reproducibility : Document all experimental parameters (e.g., solvent purity, incubation times) in supplementary materials .
- Ethical Compliance : For in vivo studies, include ARRIVE 2.0 guidelines and IACUC-approved protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
